1-(2-Oxo-2-pyrrolidin-1-YL-ethyl)-cyclopentanecarboxylic acid
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Overview
Description
1-(2-Oxo-2-pyrrolidin-1-YL-ethyl)-cyclopentanecarboxylic acid is a synthetic organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxo-2-pyrrolidin-1-YL-ethyl)-cyclopentanecarboxylic acid typically involves the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved through the reaction of a suitable amine with a cyclic anhydride or lactone under acidic or basic conditions.
Attachment to the Cyclopentane Ring: The pyrrolidinone derivative is then reacted with a cyclopentanecarboxylic acid derivative, often using coupling reagents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxo-2-pyrrolidin-1-YL-ethyl)-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Acidic or basic catalysts, nucleophiles like amines or alcohols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
1-(2-Oxo-2-pyrrolidin-1-YL-ethyl)-cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Oxo-2-pyrrolidin-1-YL-ethyl)-cyclopentanecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- 1-(2-Oxo-2-pyrrolidin-1-YL-ethyl)-piperidin-4-yl-acetic acid
- 2-(2-Oxo-pyrrolidin-1-yl)-butyramide
- 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid
Comparison: 1-(2-Oxo-2-pyrrolidin-1-YL-ethyl)-cyclopentanecarboxylic acid is unique due to its specific structural features, such as the cyclopentane ring and the positioning of the pyrrolidinone moiety. These structural differences can lead to variations in biological activity, chemical reactivity, and physical properties compared to similar compounds.
By understanding the detailed synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-10(13-7-3-4-8-13)9-12(11(15)16)5-1-2-6-12/h1-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPJYONSNQPOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)N2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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